molecular formula C14H13N3S B2686196 6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1269533-96-1

6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B2686196
CAS No.: 1269533-96-1
M. Wt: 255.34
InChI Key: JFVWWNPAZRHCAE-UHFFFAOYSA-N
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Description

6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzo[d]thiazole core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-pyridinemethanol under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
  • N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Uniqueness

6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is unique due to the presence of the methyl group at the 6-position of the benzothiazole ring. This structural feature can influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in certain applications compared to its analogs.

Properties

IUPAC Name

6-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-5-6-12-13(8-10)18-14(17-12)16-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVWWNPAZRHCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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